Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462090
InChI: InChI=1S/C11H19N3O2/c1-5-16-11(15)10(12-4)6-14-7-13-8(2)9(14)3/h7,10,12H,5-6H2,1-4H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC20462090

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name ethyl 3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoate
Standard InChI InChI=1S/C11H19N3O2/c1-5-16-11(15)10(12-4)6-14-7-13-8(2)9(14)3/h7,10,12H,5-6H2,1-4H3
Standard InChI Key JYXKKEUODFYBBH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CN1C=NC(=C1C)C)NC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate reflects its three primary components:

  • Ethyl ester moiety: A propanoic acid derivative esterified with ethanol.

  • Methylamino group: A secondary amine (NHCH3-\text{NHCH}_3) at the second carbon of the propane backbone.

  • 4,5-Dimethylimidazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, and methyl groups at positions 4 and 5.

The SMILES notation O=C(OCC)C(NC)CN1C(C)=C(C)N=C1 confirms the connectivity, while the computed topological polar surface area (TPSA) of 56.15 Ų and LogP of 0.65 highlight its moderate polarity and lipophilicity .

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound remains unpublished, structural analogs such as ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate (MW 211.26 g/mol) exhibit bond lengths and angles consistent with imidazole derivatives. Key features include:

  • Imidazole ring: Planar geometry with C–N bond lengths of ~1.31–1.38 Å.

  • Ester group: A carbonyl bond (C=O\text{C=O}) at ~1.21 Å and C–O bonds at ~1.34 Å.

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically involves a nucleophilic substitution reaction between ethyl 3-bromo-2-(methylamino)propanoate and 4,5-dimethylimidazole under basic conditions (e.g., potassium carbonate in dimethylformamide) . The mechanism proceeds as follows:

  • Deprotonation: The imidazole nitrogen attacks the electrophilic carbon adjacent to the bromine atom.

  • Bond formation: Displacement of bromide yields the target compound.

Representative Reaction:

Ethyl 3-bromo-2-(methylamino)propanoate+4,5-dimethylimidazoleDMF, K2CO3Ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate+KBr\text{Ethyl 3-bromo-2-(methylamino)propanoate} + \text{4,5-dimethylimidazole} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{Ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate} + \text{KBr}

Optimization Parameters

  • Temperature: 80–100°C for 12–24 hours.

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Yield: ~60–75% after purification via column chromatography .

Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC11H19N3O2\text{C}_{11}\text{H}_{19}\text{N}_{3}\text{O}_{2}Computed
Molecular Weight225.29 g/molMass spectrometry
LogP0.65Computational
TPSA56.15 ŲComputational
Rotatable Bonds5Computational
Hydrogen Bond Donors1Computational

The compound’s moderate LogP suggests balanced solubility in both aqueous and lipid environments, making it suitable for biological assays.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMW (g/mol)LogPKey Differences
Ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoateC10H17N3O2\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O}_{2}211.261.02Lacks 4,5-dimethyl groups
Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate C9H15N3O2\text{C}_{9}\text{H}_{15}\text{N}_{3}\text{O}_{2}197.230.48Methyl ester, ethylamino group
Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoateC10H17N5O2\text{C}_{10}\text{H}_{17}\text{N}_{5}\text{O}_{2}239.280.89Triazole core, different substitution

The 4,5-dimethyl groups in the target compound increase steric bulk, potentially improving metabolic stability compared to non-methylated analogs .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Structure-Activity Relationship (SAR): Modify the ester or amino groups to optimize potency.

  • Pharmacokinetic Studies: Assess absorption, distribution, and toxicity profiles in animal models.

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